molecular formula C13H15N3O3S2 B2879629 2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole CAS No. 941244-31-1

2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole

Cat. No. B2879629
CAS RN: 941244-31-1
M. Wt: 325.4
InChI Key: IREZIGYHONRYTP-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as MS-275 and is classified as a histone deacetylase inhibitor.

Scientific Research Applications

Synthesis and Biological Activities

1,3,4-Oxadiazole derivatives, including those similar to 2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole, are notable for their broad spectrum of biological activities. These compounds have been synthesized and evaluated for their potential in various scientific research areas, particularly focusing on their antimicrobial and anticancer properties. For instance, the synthesis of N-substituted derivatives of related 1,3,4-oxadiazole compounds has shown moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, derivatives featuring the 1,3,4-oxadiazole core have been synthesized and screened for butyrylcholinesterase inhibition and molecular docking studies, highlighting the importance of specific amino acid residues for ligand binding and stabilization in the active site (Khalid et al., 2016).

Anticancer and Anti-inflammatory Applications

The exploration of 1,3,4-oxadiazole derivatives for anticancer and anti-inflammatory applications has yielded promising results. The computational and pharmacological evaluation of these compounds, including toxicity assessments, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, has identified compounds with potential therapeutic applications. For example, certain derivatives have shown moderate inhibitory effects across various assays, indicating their relevance in drug development for cancer and inflammation treatments (Faheem, 2018).

Antimicrobial and Antioxidant Activity

The antimicrobial and antioxidant activities of 1,3,4-oxadiazole derivatives further demonstrate the versatility of these compounds in scientific research. Novel series of these compounds, synthesized from key intermediates, have been evaluated for their antimicrobial and antimycobacterial activities, revealing promising activity against various pathogens, including Escherichia coli and antimycobacterial properties compared to standard treatments (Patel et al., 2013). Additionally, the antioxidant properties of amidomethane sulfonyl-linked derivatives highlight the potential of 1,3,4-oxadiazole compounds in combating oxidative stress (Talapuru et al., 2014).

properties

IUPAC Name

2-methylsulfanyl-5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-20-13-15-14-12(19-13)10-5-4-6-11(9-10)21(17,18)16-7-2-3-8-16/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREZIGYHONRYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole

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